molecular formula C12H8ClNO3 B6292117 4-(4-Chlorophenyl)-2-nitrophenol CAS No. 146298-30-8

4-(4-Chlorophenyl)-2-nitrophenol

Cat. No.: B6292117
CAS No.: 146298-30-8
M. Wt: 249.65 g/mol
InChI Key: ZDWWIOZDQXIJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-2-nitrophenol is an organic compound characterized by the presence of a chlorophenyl group and a nitrophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-2-nitrophenol typically involves the nitration of 4-chlorophenol. The process begins with the chlorination of phenol to produce 4-chlorophenol, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)-2-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 4-(4-Chlorophenyl)-2-aminophenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-2-nitrophenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group can participate in binding interactions with proteins or enzymes, influencing their activity and function.

Comparison with Similar Compounds

    4-Chlorophenol: Shares the chlorophenyl group but lacks the nitro group.

    2-Nitrophenol: Contains the nitro group but lacks the chlorophenyl group.

    4-(4-Chlorophenyl)imidazole: Contains a similar chlorophenyl group but with an imidazole ring instead of a nitrophenol structure.

Uniqueness: 4-(4-Chlorophenyl)-2-nitrophenol is unique due to the presence of both the chlorophenyl and nitrophenol groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-chlorophenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)14(16)17/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWWIOZDQXIJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567366
Record name 4'-Chloro-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146298-30-8
Record name 4'-Chloro-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.